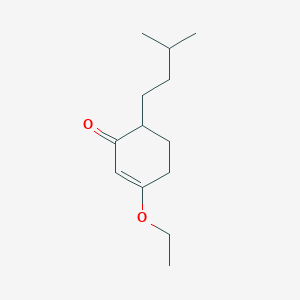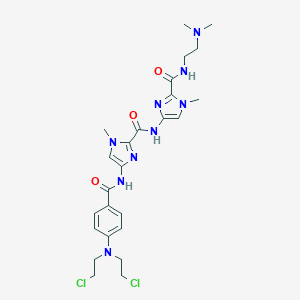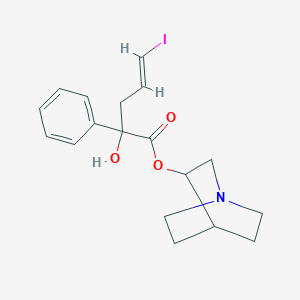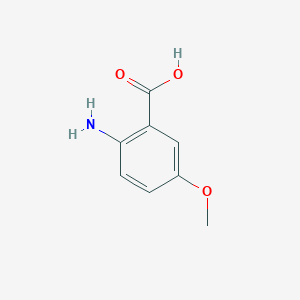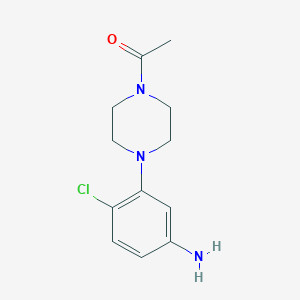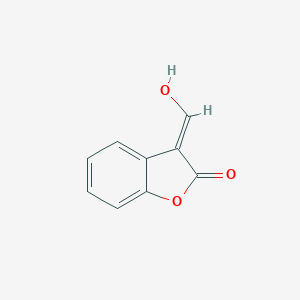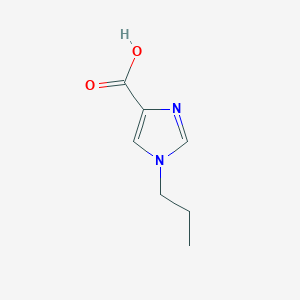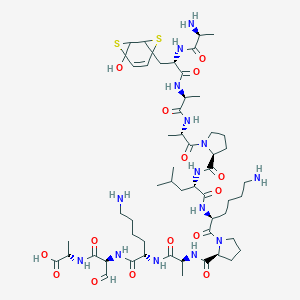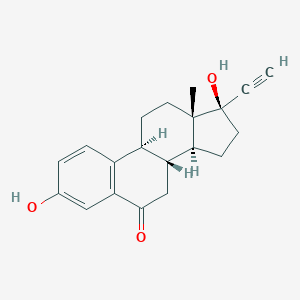
6-氧代炔雌二醇
描述
6-Oxo-ethinylestradiol is a chemical compound with the molecular formula C20H22O3 . It is also known by several other names such as Ethinylestradiol Impurity G, 19-Norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17-dihydroxy-, (17.alpha.)-, 6-Keto Ethinyl Estradiol, and others .
Molecular Structure Analysis
The molecular structure of 6-Oxo-ethinylestradiol is characterized by a molecular weight of 310.3869 . A study on ethinyl estradiol solid dispersion used differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy to examine its physicochemical properties and polymorphic state .科学研究应用
Light-mediated Gene Therapy for the Eye
Specific Scientific Field
This research falls under the field of Gene Therapy and Ophthalmology .
Application Summary
The study explores the use of 6-Oxo-ethinylestradiol (a form of ethinylestradiol) in a light-mediated gene therapy for the eye. The therapy is based on the inducible Cre/lox system .
Methods of Application
Ethinylestradiol is modified with photosensitive protecting compounds, also known as “caging”. This allows for the activation of the gene expression paradigm for retinal tissue through light .
Results or Outcomes
The study found that photoactivation significantly increased retinal tdTomato expression compared to controls. This demonstrates a first step towards the development of a targeted, light-mediated gene therapy for the eyes .
Treatment of Hormone-Resistant Breast Cancer
Specific Scientific Field
This research is in the field of Oncology , specifically Breast Cancer Treatment .
Application Summary
Ethinylestradiol (EE2), a derivative of estrogen, has shown promising effects in patients with hormone-resistant breast cancer .
Methods of Application
Tissue samples were obtained from 6 patients undergoing EE2 treatment and examined for 13 well-known breast cancer-related factors by immunohistochemistry .
Results or Outcomes
EE2 treatment significantly down-regulated the estrogen receptor and up-regulated the progesterone receptor. It was observed that EE2 activated estrogen receptor downstream genes but did not stimulate cell growth .
Removal of Estrogen Hormones from Water
Specific Scientific Field
This research is in the field of Environmental Science and Water Treatment .
Application Summary
The study investigates the use of 6-Oxo-ethinylestradiol for the adsorption and removal of estrogen hormones from water .
Methods of Application
The study implies the use of materials like mesoporous carbon cryogel and multi-walled carbon nanotubes as adsorbents .
Results or Outcomes
High values of adsorption efficiency (88–100%) and Langmuir adsorption capacities (29.45–194.7 mg/g) were observed, suggesting these materials can be used for relatively fast removal of estrogen hormones from water .
Enhancement of Bioavailability of Poorly Water-Soluble Drugs
Specific Scientific Field
This research is in the field of Pharmaceutical Development .
Application Summary
The study focuses on the development and characterization of a stable solid dispersion (SD) containing 6-Oxo-ethinylestradiol and pharmaceutical excipients, to enhance the drug’s solubility .
Methods of Application
Four excipients (starch, microcrystalline cellulose, lactose, and PVP) and four solvents (ethanol, acetone, dichloromethane, and chloroform) were tested. Each prepared sample was monitored by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to evaluate the SD formation .
Results or Outcomes
The results showed that polyvinylpyrrolidone combined with any solvents was able to consistently produce a stable solid dispersion with 6-Oxo-ethinylestradiol .
Light-mediated Gene Therapy for the Eye
Application Summary
The study explores the use of 6-Oxo-ethinylestradiol in a light-mediated gene therapy for the eye. The therapy is based on the inducible Cre/lox system .
Results or Outcomes
The study found that photoactivation significantly increased retinal tdTomato expression compared to controls .
Removal of Estrogen Hormones from Water
Results or Outcomes
High values of adsorption efficiency (88–100%) and Langmuir adsorption capacities (29.45–194.7 mg/g) were observed .
Enhancement of Bioavailability of Poorly Water-Soluble Drugs
Methods of Application
Four excipients (starch, microcrystalline cellulose, lactose, and PVP) and four solvents (ethanol, acetone, dichloromethane, and chloroform) were tested. Each prepared sample was monitored by DSC and PXRD to evaluate the SD formation .
Results or Outcomes
Assessment of 17α-ethinylestradiol Effects in Daphnia Magna
Specific Scientific Field
This research is in the field of Environmental Toxicology .
Application Summary
The study aims to assess the chronic effects of 17α-ethinylestradiol (EE2), a synthetic hormone used as a female oral contraceptive, in the non-target organism Daphnia magna .
Methods of Application
Daphnia magna was chronically exposed (21 days) to 0.00 (control group), 0.10, 1.00, 10.0, and 100 μg/L of EE2 .
Results or Outcomes
Alterations such as anticipation in the age at first reproduction, a decrease of the growth rate, oxidative stress, and lipid peroxidation were detected, as well as genotoxic damage .
Biodegradation of 17α-Ethinylestradiol
Specific Scientific Field
This research is in the field of Environmental Microbiology .
Application Summary
The study investigates the biodegradation of 17α-ethinylestradiol (EE2), a synthetically derived analogue of endogenous estrogen, by bacterial strains .
Methods of Application
The study involves the isolation of bacteria from consortia and the assessment of their ability to degrade EE2 .
Results or Outcomes
The study suggests that certain bacterial strains can degrade EE2, which is recognized as a highly hazardous emerging pollutant causing acute and chronic toxic effects on both aquatic and terrestrial organisms .
安全和危害
属性
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTAUDUBRNENFJ-VCNAKFCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191417 | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-ethinylestradiol | |
CAS RN |
38002-18-5 | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-OXO-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M79F2839C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




